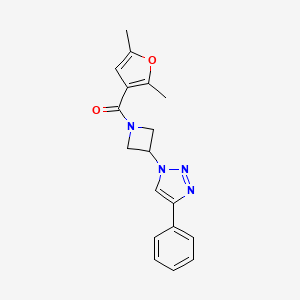
(2,5-dimetilfuran-3-il)(3-(4-fenil-1H-1,2,3-triazol-1-il)azetidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound description includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
- Los investigadores han estudiado el potencial antitumoral y anticancerígeno de este compuesto. Sus características estructurales pueden contribuir a inhibir el crecimiento de células cancerosas o inducir la apoptosis. Se necesitan más estudios para dilucidar sus mecanismos precisos y su eficacia contra tipos específicos de cáncer .
- La porción de chalcona del compuesto sugiere posibles efectos antiinflamatorios. Las chalconas son conocidas por su capacidad de modular las vías inflamatorias. Investigar su impacto en los marcadores y citoquinas inflamatorias podría proporcionar información valiosa .
- Las chalconas exhiben actividad antifúngica. Los investigadores podrían explorar si este compuesto tiene efectos similares contra patógenos fúngicos. Los estudios in vitro e in vivo son esenciales para validar su potencial como agente antifúngico .
- Las chalconas sirven como intermediarios versátiles para la síntesis de varios compuestos heterocíclicos. Al modificar los sustituyentes, los investigadores pueden crear nuevos derivados con diversas actividades farmacológicas. Este compuesto puede participar en la síntesis de tiazinas, pirimidinas y pirazoles .
- Investigar el comportamiento fotofísico de este compuesto podría revelar sus propiedades de fluorescencia, espectros de absorción y rendimiento cuántico. Tal información es crucial para aplicaciones en dispositivos optoelectrónicos o sensores .
- Un compuesto relacionado con una porción de 1,2,4-triazol demostró inducción de apoptosis en células de cáncer de mama. Los investigadores podrían explorar si este compuesto exhibe efectos similares en otras líneas celulares de cáncer .
Propiedades Antitumorales y Anticancerígenas
Actividad Antiinflamatoria
Propiedades Antifúngicas
Utilidad Sintética en Sistemas Heterocíclicos
Propiedades Fotofísicas
Inducción de Apoptosis en Células Cancerosas
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-16(13(2)24-12)18(23)21-9-15(10-21)22-11-17(19-20-22)14-6-4-3-5-7-14/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYQWXXDVVCDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
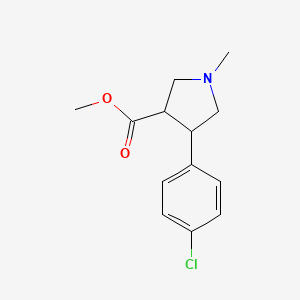

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
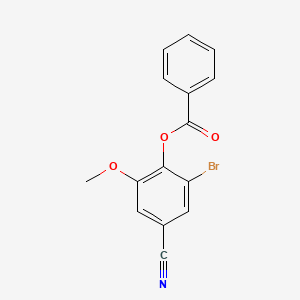
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
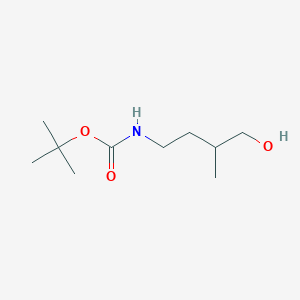
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
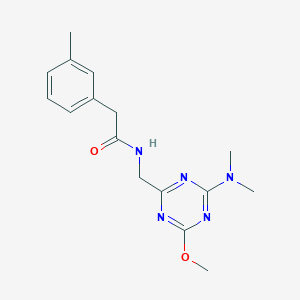
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)

